molecular formula C41H65N11O9 B14763801 Novokinin acetate

Novokinin acetate

Cat. No.: B14763801
M. Wt: 856.0 g/mol
InChI Key: XUGBIBJUJPZXFG-UNHDVCAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Novokinin acetate is the acetate salt form of Novokinin, a synthetic hexapeptide (Arg-Pro-Lys-Leu-Pro-Trp) with a molecular weight of 796 Da for the free base. It functions as a selective agonist for the Angiotensin II Type 2 (AT2) receptor, a component of the protective arm of the Renin-Angiotensin System (RAS) . Research indicates that activation of AT2R by novokinin produces anti-inflammatory and anti-hypertensive effects, making it a compound of interest for studying autoimmune and inflammatory disorders . Studies have demonstrated its potential in models of rheumatoid arthritis, where it helps restore balance between pro-inflammatory and anti-inflammatory pathways, notably by modulating the RAS and favoring the production of anti-inflammatory mediators in the arachidonic acid pathway . Like many therapeutic peptides, unmodified novokinin faces challenges such as plasma instability and a short half-life. Consequently, research into novel delivery systems, including bone-targeted conjugates, is underway to improve its stability and enhance its pharmacological efficacy in research settings . Novokinin has also been investigated for its gastroprotective, anorexigenic, and cyclooxygenase (COX)-inhibiting effects . This product is intended for research purposes only.

Properties

Molecular Formula

C41H65N11O9

Molecular Weight

856.0 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C39H61N11O7.C2H4O2/c1-23(2)20-29(47-34(52)31-14-8-18-49(31)36(54)26(41)11-7-17-44-39(42)43)33(51)46-28(13-5-6-16-40)37(55)50-19-9-15-32(50)35(53)48-30(38(56)57)21-24-22-45-27-12-4-3-10-25(24)27;1-2(3)4/h3-4,10,12,22-23,26,28-32,45H,5-9,11,13-21,40-41H2,1-2H3,(H,46,51)(H,47,52)(H,48,53)(H,56,57)(H4,42,43,44);1H3,(H,3,4)/t26-,28-,29-,30-,31-,32-;/m0./s1

InChI Key

XUGBIBJUJPZXFG-UNHDVCAASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N.CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

Peptide Synthesis Approaches

The primary method for producing Novokinin (B1679987) for research purposes is through solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry.

Fmoc-Mediated Solid-Phase Peptide Synthesis (SPPS) for Novokinin

The synthesis of Novokinin is accomplished using a standard fluorenylmethyloxycarbonyl (Fmoc)-mediated solid-phase peptide synthesis (SPPS) approach. nih.gov This method involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, such as Wang resin. nih.gov

The synthesis process begins with the attachment of the first amino acid to the resin. The Fmoc protecting group on the N-terminus of the resin-bound amino acid is then removed using a base, typically a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). uci.edu This deprotection step exposes the free amine, which is then ready to be coupled with the next Fmoc-protected amino acid in the sequence. This cycle of deprotection and coupling is repeated until the entire Novokinin peptide sequence is assembled. nih.gov After the final amino acid has been added and its Fmoc group removed, the peptide is cleaved from the resin support. nih.gov

Considerations for Peptide Purity and Yield in Research Synthesis

Achieving high purity and yield is a critical aspect of peptide synthesis for research applications to ensure the reliability and reproducibility of experimental results. mblintl.com Several factors can influence the outcome of SPPS, including the complexity of the amino acid sequence, the choice of reagents, and the reaction conditions. mblintl.comcreative-peptides.com

For instance, peptides with long sequences or those containing hydrophobic amino acids can be prone to aggregation, which can hinder the synthesis process. mblintl.comnih.gov The efficiency of the coupling and deprotection steps is paramount; incomplete reactions can lead to the formation of deletion sequences and other impurities. mblintl.comoccamdesign.com Therefore, careful optimization of coupling reagents, reaction times, and washing protocols is necessary to maximize the yield of the target peptide. creative-peptides.comoccamdesign.com

Following synthesis, the crude peptide is typically purified using techniques such as reversed-phase high-performance liquidography (RP-HPLC) to remove impurities and isolate the desired product. mblintl.com The final purity of the peptide is a critical parameter, with different levels of purity required for various research applications. gyrosproteintechnologies.com

Table 1: General Considerations for Optimizing Peptide Purity and Yield in SPPS

FactorConsiderationImpact on Purity and Yield
Resin Choice The type of solid support can influence reaction kinetics and cleavage efficiency.Can affect overall yield and the ease of purification.
Coupling Reagents The choice of activating agent can impact the speed and completeness of the coupling reaction, as well as the potential for side reactions like racemization.Efficient coupling minimizes deletion sequences, improving purity and yield.
Deprotection Conditions The concentration and duration of piperidine treatment must be sufficient for complete Fmoc removal without causing side reactions.Incomplete deprotection leads to truncated peptides, reducing yield and purity.
Washing Steps Thorough washing between steps is crucial to remove excess reagents and byproducts.Inadequate washing can lead to the accumulation of impurities.
Cleavage Cocktail The composition of the cleavage reagent mixture is tailored to the specific amino acids in the peptide to ensure complete removal of side-chain protecting groups and cleavage from the resin.An inappropriate cocktail can result in incomplete deprotection or modification of the peptide.
Purification Method RP-HPLC is the standard method for purifying synthetic peptides. The choice of column, mobile phase, and gradient is critical for achieving high purity.Effective purification is essential for removing synthesis-related impurities.

Design and Synthesis of Novokinin Conjugates

To overcome challenges associated with peptide drugs, such as plasma instability and short half-life, researchers have developed strategies to modify Novokinin through conjugation. nih.gov These modifications aim to improve the peptide's stability and enable targeted delivery.

Strategies for Enhancing Peptide Stability and Sustained Release

A key approach to improving the therapeutic potential of Novokinin is the development of conjugates that can protect the peptide from degradation and provide a sustained release profile. nih.gov One such strategy involves creating a bone-targeting Novokinin conjugate. nih.gov This approach utilizes the bone as a natural reservoir, allowing for the slow release of the active peptide and protecting it from systemic degradation. nih.gov

In the design of Novokinin conjugates, polyethylene glycol (PEG) linkers play a crucial role. nih.gov PEG is a hydrophilic and biocompatible polymer that can be attached to peptides, a process known as PEGylation. axispharm.comchempep.com The inclusion of a PEG linker in the Novokinin conjugate serves multiple purposes. It can shield the peptide from enzymatic degradation, thereby increasing its stability in biological fluids. nih.govaxispharm.com Furthermore, PEGylation can improve the solubility and pharmacokinetic properties of the conjugate. axispharm.com

To achieve targeted delivery to bone tissue, Novokinin has been conjugated to a bone-targeting moiety, specifically a bisphosphonate. nih.gov Bisphosphonates have a high affinity for hydroxyapatite, the primary mineral component of bone, which allows them to accumulate in skeletal tissues. nih.govresearchgate.net By attaching a bisphosphonate to Novokinin, the resulting conjugate can be directed to the bone, where it can be retained. nih.gov This targeted delivery strategy not only enhances the local concentration of the peptide at the desired site of action but also contributes to its sustained release as the conjugate gradually breaks down. nih.gov

Table 2: Components of a Bone-Targeting Novokinin Conjugate

ComponentFunction
Novokinin The active peptide with therapeutic potential.
Polyethylene Glycol (PEG) Linker Enhances stability, solubility, and protects the peptide from degradation. nih.govaxispharm.com
Bisphosphonate Moiety Acts as a bone-targeting agent, directing the conjugate to skeletal tissue. nih.govnih.gov

Molecular and Cellular Pharmacology of Novokinin Acetate

Angiotensin AT2 Receptor Interaction and Selectivity

Novokinin's mechanism of action is initiated by its direct binding to the angiotensin AT2 receptor, a G protein-coupled receptor that often counteracts the effects of the AT1 receptor.

Novokinin (B1679987) exhibits a notable binding affinity for the angiotensin AT2 receptor, with a reported inhibition constant (Ki) of 7x10⁻⁶ M. researchgate.netnih.gov This selective binding is a cornerstone of its pharmacological activity. The specificity of novokinin for the AT2 receptor over the AT1 receptor is well-documented through various experimental approaches. For instance, the physiological effects of novokinin, such as its antihypertensive and vasorelaxing activities, are effectively blocked by the specific AT2 receptor antagonist, PD123319. researchgate.netnih.gov

Further evidence of its selectivity comes from studies utilizing genetically modified animal models. In AT2 receptor-knockout mice, the anorexigenic (appetite-suppressing) effects of novokinin are absent, whereas these effects are still observed in AT1 receptor-knockout mice. nih.gov This demonstrates that novokinin's activity is mediated through the AT2 receptor and not the AT1 receptor.

Table 1: Receptor Binding and Specificity of Novokinin Acetate (B1210297)

Parameter Value/Observation Source(s)
Target Receptor Angiotensin AT2 Receptor (AT2R) researchgate.netnih.gov
Binding Affinity (Ki) 7x10⁻⁶ M researchgate.netnih.gov
Effect of AT2 Antagonist (PD123319) Blocks antihypertensive and vasorelaxing activities researchgate.netnih.gov
Activity in AT2R Knockout Mice Anorexigenic effects are absent nih.gov
Activity in AT1R Knockout Mice Anorexigenic effects are present nih.gov

While the binding of agonists to the AT2R is known to induce conformational changes that lead to receptor activation, specific studies detailing the conformational dynamics and active state stabilization of the AT2R directly induced by novokinin acetate are not extensively available in the current body of scientific literature. General studies on AT2R activation by other agonists indicate that binding initiates a cascade of conformational shifts within the transmembrane helices, leading to an active state that can engage with downstream signaling molecules. However, the precise structural alterations imparted by novokinin remain an area for further investigation.

The specific domains of the AT2 receptor that are critical for the binding of and activation by this compound have not been fully elucidated in published research. For G protein-coupled receptors like the AT2R, agonist binding typically occurs within a pocket formed by the transmembrane helices. The subsequent activation involves conformational changes in the intracellular loops and the C-terminal tail, which then interact with intracellular signaling partners. Detailed mutagenesis or structural biology studies would be required to identify the key amino acid residues and domains of the AT2R that are essential for its interaction with novokinin.

Intracellular Signaling Pathways Mediated by AT2R Activation

Activation of the AT2R by novokinin initiates downstream signaling cascades that are largely independent of the canonical pathways associated with the AT1R. A prominent feature of novokinin-mediated signaling is the involvement of prostaglandin (B15479496) synthesis.

The angiotensin AT2 receptor is considered an atypical G protein-coupled receptor, and its signaling does not typically follow the classical Gq/11 or Gi/o pathways associated with the AT1 receptor. nih.gov While some studies suggest potential interactions with G proteins under certain conditions, direct evidence for G-protein coupling, such as Gi coupling, in response to this compound activation of the AT2R is not definitively established. The signaling mechanisms of the AT2R are complex and can involve G protein-independent pathways.

A significant body of evidence indicates that the physiological effects of novokinin are mediated through the synthesis of prostaglandins (B1171923). The specific prostaglandin pathway activated appears to be context-dependent, leading to different physiological outcomes.

The antihypertensive and vasorelaxing effects of novokinin are linked to the prostaglandin I2 (PGI2) pathway. researchgate.netnih.gov This is supported by findings that the vasorelaxant activity of novokinin is inhibited by CAY10441, an antagonist of the PGI2 receptor (IP receptor). researchgate.netnih.gov

In the central nervous system, novokinin's anorexigenic activity is mediated by prostaglandin E2 (PGE2). nih.govnih.gov This effect is blocked by the cyclooxygenase inhibitor indomethacin (B1671933), as well as by ONO-AE3-208, a specific antagonist for the PGE2 receptor subtype EP4. nih.govnih.gov Furthermore, the antiopioid activities of novokinin are also mediated through a PGE2-dependent mechanism, but in this case, involving the EP3 receptor, as demonstrated by the blocking effect of the EP3 antagonist ONO-AE3-240. nih.gov

Table 2: Prostaglandin Pathways in this compound Signaling

Physiological Effect Mediating Prostaglandin Receptor Involved Antagonist(s) Source(s)
Antihypertensive/Vasorelaxing Prostaglandin I2 (PGI2) IP Receptor CAY10441 researchgate.netnih.gov
Anorexigenic (Appetite Suppression) Prostaglandin E2 (PGE2) EP4 Receptor Indomethacin, ONO-AE3-208 nih.govnih.gov
Antiopioid Prostaglandin E2 (PGE2) EP3 Receptor ONO-AE3-240 nih.gov

Prostaglandin Synthesis Pathways.

Prostacyclin (PGI2) and IP Receptor Activation

A primary mechanism contributing to the vasorelaxant effects of Novokinin involves the Prostacyclin (PGI2) pathway. tocris.com PGI2 is a significant product of arachidonic acid metabolism within the vascular endothelium and exerts its effects through the Gs protein-coupled IP receptor located on vascular smooth muscle cells. tocris.com Activation of the IP receptor leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which mediates the relaxation of these muscle cells. tocris.com

Research has demonstrated that the vasorelaxing activity of Novokinin is dependent on this PGI2/IP receptor system. tocris.com In studies using isolated mesenteric arteries from spontaneously hypertensive rats, the relaxation induced by Novokinin was significantly blocked by the administration of an IP receptor antagonist, CAY10441, as well as by indomethacin, a cyclooxygenase (COX) inhibitor that blocks the synthesis of prostaglandins like PGI2. tocris.com This indicates that Novokinin's hypotensive effect is mediated by PGI2 and the subsequent activation of the IP receptor, which occurs downstream of AT2 receptor stimulation. tocris.com

Prostaglandin E2 (PGE2) and EP Receptor Subtypes (e.g., EP3, EP4)

Beyond its cardiovascular effects, Novokinin also interacts with the Prostaglandin E2 (PGE2) signaling pathway, particularly through the EP4 receptor subtype, to regulate other physiological processes. tocris.com PGE2 is a key inflammatory mediator derived from arachidonic acid that acts through four G protein-coupled receptor subtypes (EP1, EP2, EP3, and EP4), each with distinct signaling mechanisms and tissue distributions. domaintherapeutics.comwikipedia.org The EP2 and EP4 receptors are typically coupled to Gs proteins, and their activation leads to increased intracellular cAMP levels, often mediating vasodilation and immunomodulatory effects. frontiersin.org Conversely, the EP3 receptor is often coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP. frontiersin.orgnih.gov

While the vasorelaxant properties of Novokinin are linked to the PGI2/IP pathway, its anorexigenic effects (suppression of food intake) are mediated through a PGE2-dependent mechanism. tocris.com Studies have shown that orally administered Novokinin suppresses food intake in mice via the activation of the PGE2-EP4 receptor pathway. tocris.com This demonstrates a distinct pharmacological profile where different prostanoid pathways are engaged to produce different systemic effects.

Nitric Oxide (NO) Production and Endothelial Nitric Oxide Synthase (eNOS) Modulation

The role of Nitric Oxide (NO) in the pharmacological effects of Novokinin appears to be dependent on the specific vascular bed being studied. NO is a critical signaling molecule produced in the vascular endothelium by endothelial nitric oxide synthase (eNOS), which converts L-arginine to L-citrulline. nih.gov It acts as a potent vasodilator by stimulating the formation of cyclic guanosine (B1672433) monophosphate (cGMP) in smooth muscle cells.

In studies on isolated mesenteric arteries from spontaneously hypertensive rats, the vasorelaxant activity of Novokinin was found to be independent of the NO pathway. researchgate.net The application of N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase, did not block the vasorelaxing effect. researchgate.net However, separate research conducted on isolated porcine coronary artery rings suggested that the relaxing effect of Novokinin in this tissue might be related to the function of NO and cGMP. In that study, the relaxing effect was reduced by N-nitro-L-arginine (L-NNA) and methylene (B1212753) blue, a guanylate cyclase inhibitor. These differing results suggest that Novokinin's reliance on the NO/eNOS pathway may be tissue- or species-specific.

Renin-Angiotensin System (RAS) Axis Modulation (e.g., ACE2/ACE Ratio, AT2R/AT1R Ratio, Ang 1-7, Ang II)

Novokinin functions as an agonist of the angiotensin AT2 receptor, directly modulating the balance of the Renin-Angiotensin System (RAS). nih.gov The RAS is classically known for the ACE/Angiotensin II (Ang II)/AT1 receptor axis, which typically mediates vasoconstriction and pro-inflammatory effects. nih.gov An alternative, counter-regulatory arm of the RAS consists of the ACE2/Angiotensin 1-7 (Ang 1-7)/Mas receptor axis, along with the AT2 receptor, which generally promotes vasodilation and anti-inflammatory responses. nih.gov

By activating the AT2 receptor, Novokinin shifts the functional balance of the RAS towards its protective arm. nih.gov In a rat model of adjuvant-induced arthritis, inflammation was shown to cause a significant imbalance in cardioprotective RAS components. nih.gov Treatment with Novokinin helped restore this balance. nih.gov This modulation is critical, as AT2 receptor activation can counteract many of the pathological actions mediated by the AT1 receptor. nih.gov

RAS ComponentEffect of InflammationEffect of Novokinin Treatment
ACE2 Imbalanced/ReducedRestores Balance
AT2R Imbalanced/ReducedRestores Balance/Agonist Activation
Ang 1-7 Imbalanced/ReducedRestores Balance

This table summarizes the modulatory effects of Novokinin on key components of the Renin-Angiotensin System (RAS) during inflammatory conditions, based on findings from an adjuvant-induced arthritis model. nih.gov

Arachidonic Acid (ArA) Metabolite Pathways (e.g., Hydroxyeicosatetraenoic acids (HETEs), Epoxyeicosatrienoic acids (EETs))

Novokinin significantly influences the metabolic pathways of Arachidonic Acid (ArA), shifting the balance from pro-inflammatory to anti-inflammatory mediators. nih.gov ArA can be metabolized by cytochrome P450 (CYP) enzymes into two main groups of compounds: hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs). nih.gov HETEs are generally considered pro-inflammatory metabolites, whereas EETs are known to be anti-inflammatory mediators. nih.gov

In studies related to inflammatory conditions, an increase in inflammatory HETEs was observed. nih.gov Treatment with Novokinin was found to counteract this effect, favoring the production of various anti-inflammatory EETs. nih.gov This shift is consistent with the known effects of AT2 receptor activation, which has been reported to favor EETs production and inhibit pro-inflammatory cytokine signaling. nih.gov

ArA Metabolite ClassGeneral FunctionEffect of InflammationEffect of Novokinin Treatment
HETEs Pro-inflammatoryIncreased ProductionReduces Production
EETs Anti-inflammatoryReduced ProductionFavors Production

This table outlines the influence of Novokinin on the Arachidonic Acid (ArA) metabolite pathways during inflammation, highlighting the shift from pro-inflammatory HETEs to anti-inflammatory EETs. nih.gov

In Vitro Pharmacological Characterization

Studies in Isolated Organ Preparations (e.g., Mesenteric Artery Vasorelaxation)

The vasorelaxant properties of Novokinin have been characterized in vitro using isolated organ preparations. researchgate.net In studies utilizing mesenteric artery segments isolated from spontaneously hypertensive rats (SHRs), Novokinin demonstrated potent vasorelaxing activity. researchgate.net The peptide induced relaxation in tissues pre-contracted with prostaglandin F2α.

The mechanism behind this relaxation was elucidated through the use of specific pharmacological inhibitors. The vasorelaxing effect was significantly attenuated by PD123319, a selective AT2 receptor antagonist, confirming that Novokinin's action is initiated through this receptor. researchgate.net Furthermore, the effect was also blocked by CAY10441 (an IP receptor antagonist) and indomethacin (a COX inhibitor), demonstrating the essential downstream roles of PGI2 and the IP receptor. researchgate.net Notably, the nitric oxide synthase inhibitor L-NAME did not prevent the vasorelaxation, indicating an NO-independent mechanism in this specific tissue. researchgate.net

Cell-Based Assays for Receptor Activation and Downstream Signaling

This compound is a synthetic peptide agonist that demonstrates a notable affinity for the Angiotensin II Type 2 (AT2) receptor. nih.govnih.gov Its biological activity is primarily mediated through the activation of this G-protein-coupled receptor (GPCR). nih.gov Cell-based functional assays are crucial for elucidating the mechanisms of receptor activation and the subsequent intracellular signaling cascades. For GPCRs like the AT2 receptor, these assays typically measure changes in second messenger concentrations, such as calcium flux or cyclic AMP (cAMP) accumulation, upon ligand binding. innoprot.comcreative-biolabs.com

Research has identified key downstream signaling pathways that are modulated by Novokinin's activation of the AT2 receptor. In central nervous system models, Novokinin-induced AT2 receptor activation has been shown to stimulate the Prostaglandin E2 (PGE2) pathway. nih.gov Specifically, this activation leads to the engagement of the PGE2-EP4 receptor system. nih.gov Further studies have indicated that central administration of Novokinin can trigger a Prostaglandins (PGs) pathway downstream of the AT2 receptor, contributing to its physiological effects. researchgate.net Moreover, AT2 receptor activation is also associated with the production of epoxyeicosatrienoic acids (EETs), which are known anti-inflammatory mediators, and the inhibition of intracellular signaling related to pro-inflammatory cytokines. nih.gov

Table 1: Downstream Signaling Pathways of this compound via AT2 Receptor Activation

Signaling Pathway/MediatorEffect of ActivationAssociated Receptor/MoleculeReference
Prostaglandin E2 (PGE2) PathwayActivationEP4 Receptor nih.gov
General Prostaglandins (PGs) PathwayActivationNot Specified researchgate.net
Epoxyeicosatrienoic acids (EETs)Increased ProductionArachidonic Acid Metabolism nih.gov
Pro-inflammatory Cytokine SignalingInhibitionIntracellular Signaling Molecules nih.gov

Evaluation of Anti-inflammatory Biomarkers in Cell Cultures

The anti-inflammatory properties of this compound are linked to its ability to modulate specific biomarkers in cell culture systems. A primary mechanism involves its influence on the Renin-Angiotensin System (RAS) and the arachidonic acid (ArA) pathway. nih.gov In cellular models of inflammation, Novokinin treatment has been observed to restore the balance of cardioprotective RAS components, including the AT2 receptor itself. nih.gov

A significant anti-inflammatory effect of Novokinin is its ability to shift the balance of ArA metabolites. It favors the production of anti-inflammatory epoxyeicosatrienoic acids (EETs) while reducing levels of pro-inflammatory metabolites like hydroxyeicosatetraenoic acids (HETEs). nih.gov Furthermore, the activation of the AT2 receptor by agonists such as Novokinin is reported to inhibit the intracellular signaling of pro-inflammatory cytokines. nih.gov The evaluation of such effects in cell cultures typically involves quantifying the expression and release of key cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using methods like ELISA and qPCR in relevant cell lines, such as human urothelial cells (HUCs) or macrophage-like RAW 264.7 cells. nih.govnih.govmdpi.com

Table 2: Effect of this compound on Inflammatory Biomarkers

BiomarkerClassObserved Effect of Novokinin/AT2R ActivationReference
Epoxyeicosatrienoic acids (EETs)Anti-inflammatory Lipid MediatorProduction Favored nih.gov
Hydroxyeicosatetraenoic acids (HETEs)Pro-inflammatory Lipid MediatorProduction Reduced nih.gov
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)Signaling ProteinsIntracellular Signaling Inhibited nih.gov

Analysis of Oxidative Stress Markers in Cellular Models (e.g., Glutathione (GSH), Malondialdehyde (MDA))

This compound exhibits significant antioxidant properties, which can be quantified by analyzing its effects on key markers of oxidative stress in cellular models. The primary markers used to evaluate these effects are Glutathione (GSH) and Malondialdehyde (MDA). researchgate.net GSH is a critical intracellular antioxidant, and its levels are indicative of the cell's capacity to neutralize reactive oxygen species. nih.gov Conversely, MDA is a product of lipid peroxidation and serves as a widely recognized marker of oxidative damage. researchgate.netresearchgate.net

Studies have demonstrated that the protective effects of Novokinin are associated with a significant modulation of these markers. researchgate.net Specifically, treatment with Novokinin leads to an increase in the levels of GSH and a concurrent reduction in the levels of MDA. researchgate.net This dual action—enhancing the cellular antioxidant defense system while mitigating oxidative damage—is a key component of its pharmacological profile. researchgate.net In cellular models, GSH and its oxidized form (GSSG) can be precisely measured using techniques like liquid chromatography-mass spectrometry (LC-MS) in cell lines such as HaCaT keratinocytes. nih.gov

Table 3: Modulation of Oxidative Stress Markers by this compound

Oxidative Stress MarkerFunction/SignificanceEffect of Novokinin TreatmentReference
Glutathione (GSH)Major intracellular antioxidant; protects against oxidative damage.Increased Level researchgate.net
Malondialdehyde (MDA)Marker of lipid peroxidation and oxidative damage.Reduced Level researchgate.net

In Vivo Pharmacological Research and Preclinical Efficacy

Models of Cardiovascular Dysfunction

Studies utilizing established rodent models of hypertension have demonstrated the cardiovascular effects of novokinin (B1679987).

Spontaneously Hypertensive Rats (SHRs)

In the spontaneously hypertensive rat (SHR) model, a genetic model of hypertension, novokinin has shown significant hypotensive activity. nih.govresearchgate.net Oral and intravenous administration of novokinin resulted in a notable reduction in systolic blood pressure. nih.gov The blood pressure-lowering effect is mediated by the angiotensin AT2 receptor, as the activity was blocked by the AT2 receptor antagonist PD123319. nih.govresearchgate.net Furthermore, the hypotensive action in SHRs was also blocked by indomethacin (B1671933), an inhibitor of cyclooxygenase, and CAY10441, an antagonist of the prostaglandin (B15479496) IP receptor, suggesting the involvement of prostacyclin in the downstream signaling pathway. nih.gov

ModelKey FindingsCitations
Spontaneously Hypertensive Rats (SHRs) Novokinin significantly lowered systolic blood pressure. nih.govresearchgate.net
The hypotensive effect is mediated by the angiotensin AT2 receptor. nih.govresearchgate.net
The prostaglandin IP receptor is involved in the downstream signaling pathway of novokinin's hypotensive activity. nih.gov

L-NAME and Salt-Induced Hypertension Models

To further investigate its antihypertensive properties, novokinin was studied in a model where hypertension was induced by the administration of N(G)-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, and a high-salt diet. nih.govtubitak.gov.tr In this model, which mimics nitric oxide deficiency and salt sensitivity, novokinin administration successfully reduced the elevated blood pressure. nih.govtubitak.gov.tr This demonstrates that novokinin can positively affect blood pressure even in a non-genetic, induced model of hypertension. tubitak.gov.tr

Assessment of Vascular Reactivity and Contractile Responses in Aortic Tissues

The vascular effects of novokinin have been assessed ex vivo using thoracic aorta rings isolated from hypertensive rats. nih.govtubitak.gov.tr In aortic tissues from L-NAME and salt-induced hypertensive rats, there was an observed increase in contractile responses to angiotensin II and a decrease in vascular reactivity and sensitivity to acetylcholine, indicating endothelial dysfunction. nih.govtubitak.gov.tr Treatment with novokinin improved these parameters; it reduced the angiotensin II-induced contractions and significantly enhanced the vasodilator responses to acetylcholine. tubitak.gov.tr Specifically, the maximum response (Emax) to acetylcholine was significantly increased, and the sensitivity (EC50) was improved in the novokinin-treated hypertensive group. nih.govtubitak.gov.tr Novokinin has also been shown to relax mesenteric arteries isolated from SHRs. researchgate.netnih.gov

ParameterEffect in Hypertensive ModelEffect After Novokinin TreatmentCitations
Contractile response to Angiotensin II IncreasedReduced nih.govtubitak.gov.tr
Vascular reactivity to Acetylcholine (Emax) DecreasedSignificantly Increased nih.govtubitak.gov.tr
Vascular sensitivity to Acetylcholine (EC50) DecreasedDecreased (Improved) nih.govtubitak.gov.tr

Modulation of Key Molecular Regulators

Research into the molecular mechanisms underlying novokinin's effects in the L-NAME and salt-induced hypertension model explored its influence on several key regulators of vascular tone and oxidative stress. nih.gov In the hypertensive animals, the expression levels of Rho kinase and protein arginine methyltransferases (PRMTs) were increased, while the expression of endothelial nitric oxide synthase (eNOS) was decreased. nih.gov Following treatment with novokinin, there was a tendency for the levels of asymmetric dimethylarginine (ADMA), NADPH oxidase, and Rho kinase to decrease, although these changes did not reach statistical significance in the reported study. nih.gov

Models of Inflammatory Disorders

Beyond its cardiovascular applications, novokinin has been investigated for its anti-inflammatory properties.

Adjuvant-Induced Arthritis (AIA) Rat Model

The anti-inflammatory effects of novokinin have been reported in the adjuvant-induced arthritis (AIA) rat model, a common model for studying rheumatoid arthritis. nih.gov In this model, inflammation leads to an imbalance in the renin-angiotensin system (RAS). nih.gov Treatment with novokinin was found to help restore the balance in the RAS components. nih.gov Specifically, it favored the cardioprotective elements of the RAS, such as angiotensin-converting enzyme 2 (ACE2), the AT2 receptor (AT2R), and Angiotensin 1-7. nih.gov This modulation contributes to its anti-inflammatory effects observed in the AIA model. nih.gov

Gastrointestinal Research Models

Novokinin has been investigated for its effects on the gastrointestinal system, demonstrating significant gastroprotective properties in preclinical models. nih.gov

Studies in rats have shown that Novokinin can inhibit basal gastric acid secretion. nih.gov When administered via intracerebroventricular (i.c.v.) injection, Novokinin produced a dose-dependent decrease in gastric acid output. researchgate.net The effect was significant at higher doses, with the most potent suppression of total acid output observed over a 120-minute period. researchgate.net This inhibitory effect on gastric acid secretion is believed to be mediated through an AT2 receptor-prostaglandins pathway. nih.gov

Table 3: Dose-Dependent Effect of Novokinin on Total Gastric Acid Secretion in Rats

Novokinin Dose (i.c.v.)Outcome on Total Acid Secretion (0-120 min)Statistical Significance vs. Control
25 nmol/ratNo significant differenceNot significant researchgate.net
50 nmol/ratSignificant decreasep < 0.05 researchgate.net
100 nmol/ratPotent suppressive powerp < 0.001 researchgate.net

This table presents the dose-response relationship of intracerebroventricularly administered Novokinin on the inhibition of gastric acid secretion in rats.

Pre-treatment with Novokinin has been found to significantly protect the gastric mucosa from alcohol-induced injury in rats. nih.gov In control animals, alcohol administration caused intense gastric mucosal hyperemia, hemorrhage, and large areas of ulceration. researchgate.net In contrast, rats pre-treated with Novokinin showed a dose-dependent reduction in these gastric lesions. researchgate.net

Histological examination confirmed these findings, revealing that Novokinin pre-treatment prevented severe disruption of the superficial gastric epithelium, extensive submucosal edema, and inflammatory cell infiltration seen in the ulcer-control group. researchgate.net The protective mechanism is attributed in part to the antioxidant properties of Novokinin, evidenced by an increase in the levels of prostaglandin E2 (PGE2) and glutathione (GSH), and a decrease in malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov

Table 4: Effect of Novokinin Pre-treatment on Alcohol-Induced Gastric Ulcer Index in Rats

Novokinin Pre-treatment Dose (i.c.v.)Outcome on Gastric Ulcer IndexStatistical Significance vs. Ulcer Control
10 nmol/ratSignificant reductionp < 0.05 researchgate.net
50 nmol/ratSignificant reductionp < 0.05 researchgate.net
100 nmol/ratSignificant reductionp < 0.001 researchgate.net

This table summarizes the protective effect of different doses of Novokinin against the formation of alcohol-induced gastric ulcers.

The gastroprotective effects of Novokinin appear to be mediated through the central nervous system. nih.gov Studies have utilized intracerebroventricular (i.c.v.) administration to deliver Novokinin directly to the CNS, which resulted in both the inhibition of gastric acid secretion and protection against mucosal injury. nih.gov

The central mechanism of action was further elucidated by experiments showing that the effects of Novokinin could be reversed by the central injection of an AT2 receptor antagonist (PD 123319). nih.gov This demonstrates that Novokinin exerts its gastroprotective effects by acting on AT2 receptors within the CNS. This central activation then appears to trigger a peripheral response involving prostaglandins (B1171923), as the peripheral injection of indomethacin (a prostaglandin synthesis inhibitor) also reversed Novokinin's effects. nih.gov

Metabolic and Neurological Systems Research

Research has also explored the effects of Novokinin on metabolic and neurological functions, revealing its influence on food intake and opioid signaling.

In the context of metabolic research, Novokinin has been shown to suppress food intake in mice. nih.govnih.gov This anorexigenic activity was observed after both intracerebroventricular and oral administration. nih.gov The mechanism is linked to its action as an AT2 receptor agonist; the effect was absent in AT2 receptor-knockout mice but present in AT1 receptor-knockout mice. nih.gov Further investigation suggests that this appetite-suppressing effect is mediated by a prostaglandin E2-EP4 receptor pathway, downstream of the AT2 receptor activation. nih.govnih.gov

In neurological studies, Novokinin administered intracerebroventricularly in mice was found to antagonize the antinociceptive (pain-reducing) effect of morphine. nih.gov This anti-opioid activity is also mediated through the AT2 receptor and appears to involve the prostaglandin E2-EP3 receptor pathway. nih.gov

Modulation of Nociception and Anti-Opioid Effects

Novokinin's interaction with the angiotensin AT2 receptor also extends to the modulation of nociception, which is the nervous system's process of encoding and processing noxious stimuli. Research indicates that novokinin can exert anti-opioid effects, counteracting the analgesic properties of certain opioid agonists.

When administered centrally in mice, novokinin has been shown to inhibit the antinociceptive (pain-reducing) effect of the µ-opioid agonist morphine, as evaluated by the tail-pinch test. This anti-opioid action was not observed with kappa or delta opioid agonists, suggesting a specific interaction with the µ-opioid pathway. Further investigation into this effect revealed that other AT2 receptor agonists, such as angiotensin II and [p-aminophenylalanine(6)]-angiotensin II, also produced a similar inhibition of morphine's analgesic effect. Notably, these peptides, including novokinin, did not show an affinity for the µ-opioid receptor itself, indicating an indirect mechanism of action.

The mechanism underlying this anti-opioid effect is tied to the AT2 receptor and a subsequent signaling cascade involving prostaglandins. The anti-opioid activity of novokinin was effectively blocked by PD123319, a known antagonist of the AT2 receptor. This confirms that the effect is mediated through the activation of AT2 receptors. Furthermore, the anti-opioid effects induced by novokinin and other AT2 agonists were also blocked by ONO-AE3-240, an antagonist of the prostaglandin EP3 receptor. This evidence strongly suggests that the anti-opioid effects of AT2 receptor agonists are mediated by the prostaglandin E2 (PGE2)-EP3 receptor system, which acts downstream of the AT2 receptor.

In addition to its anti-opioid effects, intracerebroventricular administration of novokinin has been observed to worsen streptozotocin-induced hyperalgesia (an increased sensitivity to pain) in a rat model of type 1 diabetes. This finding further supports the role of AT2 receptor activation in modulating pain pathways, in this case contributing to a pro-nociceptive outcome in a specific pathological condition.

Interactive Data Table: Mechanism of Novokinin's Anti-Opioid Effect

Compound Administered Effect on Morphine Analgesia Blocking Agent Outcome with Blocking Agent Implied Mechanism
Novokinin Inhibition PD123319 (AT2R Antagonist) Anti-opioid effect is blocked. Mediated by AT2 Receptor.
Novokinin Inhibition ONO-AE3-240 (EP3 Antagonist) Anti-opioid effect is blocked. Involves PGE2-EP3 receptor system downstream of AT2R.
Angiotensin II Inhibition PD123319 (AT2R Antagonist) Anti-opioid effect is blocked. Mediated by AT2 Receptor.

Interactions with Endogenous Hormonal Systems (e.g., Vasopressin)

Preclinical research into the pharmacological profile of Novokinin acetate (B1210297) has explored its interactions with endogenous hormonal systems, with a particular focus on the intricate relationship between the renin-angiotensin system (RAS) and the vasopressinergic system. While direct binding or interaction of Novokinin acetate with vasopressin receptors has not been documented, studies have revealed an indirect modulatory role through its primary mechanism of action as a selective agonist of the angiotensin II type 2 (AT2) receptor.

The renin-angiotensin system and the vasopressinergic system are known to cooperate in regulating blood pressure and body fluid volume. This interaction occurs at various levels, including the central nervous system and peripheral tissues, involving complex synergistic and antagonistic actions between angiotensin peptides and vasopressin researchgate.net.

Research has demonstrated that the activation of AT2 receptors can influence the activity of vasopressin-releasing neurons. A key study revealed that AT2 receptors are not located on vasopressin neurons themselves within the paraventricular nucleus (PVN) of the hypothalamus, but rather on GABAergic interneurons in the surrounding peri-PVN region. Activation of these AT2 receptors by an agonist leads to an increase in inhibitory (GABAergic) neurotransmission to the vasopressin neurons nih.gov. This increased inhibitory input results in a reduced firing rate of vasopressin neurons, which in turn leads to a suppression of systemic vasopressin levels nih.gov.

Given that Novokinin is a selective agonist for the AT2 receptor, it is plausible that it exerts a similar indirect inhibitory effect on vasopressin release. By activating AT2 receptors on peri-PVN GABAergic interneurons, Novokinin could potentially modulate vasopressin secretion and its downstream physiological effects.

The following table summarizes the key findings from a study investigating the effects of a selective AT2 receptor agonist on vasopressin neuron activity, which provides a model for the potential effects of Novokinin.

ParameterConditionObservationImplication for Vasopressin System
GABAergic IPSC Frequency in AVP NeuronsBasal2.4 ± 0.7 HzBaseline inhibitory tone
GABAergic IPSC Frequency in AVP NeuronsPost-AT2R Agonist (C21)3.2 ± 0.8 HzIncreased inhibitory input to vasopressin neurons

Data adapted from a study on the effects of a selective AT2 receptor agonist on vasopressin neurons nih.gov. IPSC refers to Inhibitory Postsynaptic Current, and AVP refers to Arginine Vasopressin.

Structure Activity Relationship Sar Studies of Novokinin Acetate

Identification of Key Amino Acid Residues for Receptor Binding and Efficacy

While specific alanine-scanning mutagenesis studies on novokinin (B1679987) are not extensively detailed in publicly available literature, the SAR can be inferred from its design and the known roles of its constituent amino acids in other bioactive peptides that target G protein-coupled receptors like the AT2 receptor. The sequence RPLKPW contains key features essential for its agonist activity.

N-Terminal Arginine (Arg¹): The positively charged guanidinium (B1211019) group of the N-terminal arginine is likely a critical anchor for receptor binding. In studies of Angiotensin II, the endogenous ligand for the AT2 receptor, the arginine side chain was identified as important for binding. diva-portal.org This suggests that Arg¹ in novokinin engages in crucial ionic interactions with negatively charged residues in the receptor's binding pocket.

Proline Residues (Pro² and Pro⁵): The two proline residues impart significant conformational rigidity to the peptide backbone. nih.gov This constrained structure is often essential for orienting the other pharmacophoric residues correctly for optimal receptor interaction, effectively locking the peptide into its bioactive conformation.

C-Terminal Tryptophan (Trp⁶): The bulky, aromatic indole (B1671886) side chain of tryptophan at the C-terminus is crucial for receptor affinity and efficacy. nih.gov Aromatic residues are frequently involved in π-π stacking or hydrophobic interactions within receptor binding sites, which contribute significantly to the binding energy. mdpi.com The position of this residue is often a key determinant of agonist activity in peptide ligands.

The deliberate replacement of amino acids from the original ovokinin(2-7) sequence to create novokinin underscores the importance of the final RPLKPW sequence for enhanced AT2 receptor affinity and functional activity. researchgate.net

PositionAmino AcidAbbreviationProbable Role in AT2 Receptor Interaction
1ArginineArg (R)Forms key ionic interactions with the receptor binding pocket; acts as a binding anchor.
2ProlinePro (P)Induces conformational rigidity, stabilizing the bioactive structure.
3LeucineLeu (L)Contributes to hydrophobic interactions within the receptor.
4LysineLys (K)May form additional ionic or hydrogen bonds to enhance binding affinity.
5ProlinePro (P)Further constrains peptide backbone for optimal residue presentation.
6TryptophanTrp (W)Engages in critical aromatic/hydrophobic interactions for receptor affinity and activation.

Impact of Peptide Modifications on Pharmacological Profile

Like many peptide-based drugs, novokinin faces challenges such as a short plasma half-life and instability due to enzymatic degradation. nih.gov To overcome these limitations, specific chemical modifications have been explored. One significant modification involves conjugating novokinin to a bone-targeting delivery system, creating a novel conjugate referred to as "Novo Conj". nih.gov

This modification involves two key components:

Polyethylene Glycol (PEG) Linker: A PEG spacer is attached to the novokinin peptide. PEGylation is a common strategy used to protect peptides from enzymatic degradation and clearance, thereby extending their circulation time. nih.gov

Bisphosphonate (BP) Moiety: The PEG linker is terminated with a bisphosphonate group, which has a high affinity for hydroxyapatite, the mineral component of bone. nih.gov

The resulting "Novo Conj" is designed to use bone as a natural reservoir for the drug. Upon administration, the BP moiety targets and anchors the conjugate to the bone surface. The active novokinin is then slowly released in a sustained manner, which improves its stability and enhances its local and systemic anti-inflammatory effects. nih.gov This targeted delivery strategy represents a significant alteration of the pharmacological profile, aiming to increase therapeutic efficacy and duration of action compared to the parent peptide. nih.gov

CompoundModificationPurpose of ModificationImpact on Pharmacological Profile
Novokinin Acetate (B1210297)None (Parent Peptide)Baseline AT2 Receptor AgonistPotent but susceptible to rapid clearance and enzymatic degradation. nih.gov
Novo ConjConjugation with PEG linker and Bisphosphonate (BP) moietyImprove stability and enable targeted, sustained release. nih.govEnhanced stability, prolonged half-life, and targeted delivery to bone tissue, improving anti-inflammatory efficacy in relevant models. nih.gov

In Silico Approaches for SAR Analysis

While in silico methods are powerful tools for elucidating SAR, specific computational studies focused solely on novokinin acetate have not been extensively published. However, the general application of these techniques to angiotensin receptor ligands provides a framework for how novokinin's SAR could be analyzed.

In the absence of a crystal structure for the AT2 receptor bound to novokinin, ligand-based drug design methods would be highly valuable. diva-portal.org These approaches rely on analyzing a set of active molecules to build a pharmacophore model. For novokinin, this would involve identifying the spatial arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, charged groups, hydrophobic centers) from its RPLKPW sequence that are essential for AT2 receptor agonism. diva-portal.org This model could then be used to design novel analogs with potentially higher affinity or better selectivity.

Molecular docking simulations serve to predict the preferred orientation of a ligand when bound to its receptor target. nih.gov To perform this for novokinin, a three-dimensional homology model of the human AT2 receptor would be constructed, as high-resolution crystal structures of peptide-bound AT receptors are challenging to obtain. benthamscience.com Docking novokinin into the putative binding site of the AT2 receptor model would help predict specific amino acid interactions, such as the ionic bond between novokinin's Arg¹ and a carboxylate residue (e.g., Asp or Glu) in the receptor, or the hydrophobic interactions of Trp⁶. nih.govnih.gov These predictions can rationalize experimental SAR data and guide the design of new peptide modifications.

Fragment-Based SAR Exploration

Fragment-based drug discovery (FBDD) is an approach where small chemical fragments are screened for weak binding to a target, and hits are then grown or linked to produce a more potent lead. The application of FBDD specifically to novokinin has not been reported in the literature.

In principle, a fragment-based exploration of the AT2 receptor's binding pocket could identify novel, non-peptidic scaffolds that mimic the key interactions of novokinin's amino acid side chains. For instance, a screen could identify fragments that bind to the sub-pockets occupied by the arginine or tryptophan residues of novokinin. These fragments could then serve as starting points for designing entirely new classes of small-molecule AT2 receptor agonists, potentially overcoming the inherent pharmacokinetic limitations of a peptide like novokinin.

Advanced Analytical Methodologies for Novokinin Acetate Research

Chromatographic Techniques for Peptide and Metabolite Analysis

Chromatographic methods are fundamental to the separation, identification, and quantification of Novokinin (B1679987) acetate (B1210297) and its related compounds from complex mixtures. The choice of technique is dictated by the physicochemical properties of the analyte and the matrix in which it is being measured.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and selective quantification of Novokinin acetate and associated metabolites in biological samples such as plasma. nih.gov This powerful technique is essential for pharmacokinetic studies and for understanding the metabolic fate of the peptide.

In a typical application, plasma samples containing this compound or its metabolites, such as angiotensin (Ang) peptides, undergo a sample preparation step like liquid-liquid extraction to isolate the analytes of interest. researchgate.net The extracted samples are then injected into a liquid chromatography system.

Researchers have successfully used reverse-phase columns, such as a Synergi RP column (2 × 100 mm, 2.5 µm particle size), to separate these peptides. nih.gov The separation is achieved by using a mobile phase gradient, which typically consists of an aqueous component with a small percentage of an organic acid (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile). The gradient is programmed to change the proportion of the organic component over time, allowing for the sequential elution of the peptides from the column. nih.gov

Following chromatographic separation, the eluent is introduced into a triple quadrupole mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source for these types of molecules. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Peptide Analysis in this compound Research

Parameter Condition
Chromatography
Column Synergi RP (2 × 100 mm, 2.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program Start at 5% ACN, increase to 30% ACN over 4 minutes, hold for 4 minutes, then re-equilibrate.
Flow Rate 0.3 mL/min
Mass Spectrometry
Ion Source Electrospray Ionization (ESI)
Ionization Mode Negative or Positive, depending on the analyte
Monitoring Mode Multiple Reaction Monitoring (MRM)
Ion Spray Voltage -4500 V (example for negative mode)

This table is a composite representation based on typical methodologies and does not represent a single specific experiment.

While LC-MS/MS is highly sensitive, High-Performance Liquid Chromatography (HPLC) with other detection methods remains a valuable tool in this compound research, particularly for purity assessment and quality control of the synthetic peptide.

For the analysis of peptides like this compound, reverse-phase HPLC is the most common approach. A C18 column is typically employed, and separation is achieved using a mobile phase gradient of water and acetonitrile, often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution.

Detection methods that can be coupled with HPLC for this compound analysis include:

Ultraviolet (UV) Detection: Peptides absorb UV light, primarily at wavelengths around 210-220 nm (due to the peptide bonds) and 280 nm (if aromatic amino acids like tryptophan are present). Novokinin contains a tryptophan residue, making UV detection at 280 nm a viable option.

Fluorescence Detection: Although less common for direct quantification unless the peptide is derivatized with a fluorescent tag, native fluorescence can be used if the peptide contains fluorescent amino acids like tryptophan.

The choice of detector depends on the required sensitivity and the specific application, whether it is for preparative purification of the peptide or for analytical quantification.

Gas chromatography is generally not the primary method for the analysis of intact peptides like this compound due to their low volatility and thermal instability. Peptides will degrade at the high temperatures required for GC analysis.

However, GC could theoretically be employed to analyze specific, small, and volatile metabolites or degradation products of this compound. For this to be feasible, the peptide would first need to be hydrolyzed into its constituent amino acids. These amino acids could then be derivatized to increase their volatility and thermal stability, making them amenable to GC analysis. For instance, the amino acids can be esterified and then acylated to form volatile derivatives.

Selective detectors that could be used in this context include:

Flame Ionization Detector (FID): A universal detector for organic compounds.

Nitrogen-Phosphorus Detector (NPD): A selective detector that would provide a sensitive response to the nitrogen-containing amino acid derivatives.

Mass Spectrometry (GC-MS): Provides definitive identification of the derivatized amino acids based on their mass spectra.

It is important to emphasize that this is an indirect method and would not provide information on the intact this compound molecule.

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques are indispensable for studying the structural characteristics of this compound and its interactions with other molecules.

Fluorescence spectroscopy is a sensitive technique used to investigate the binding of this compound to target molecules or materials. This method is particularly useful for in vitro binding assays, such as assessing the affinity of this compound for hydroxyapatite, a key component of bone tissue. nih.gov

These studies leverage the intrinsic fluorescence of the peptide, which is often attributable to aromatic amino acid residues like tryptophan. The fluorescence properties of tryptophan are sensitive to its local environment. When this compound binds to another molecule, changes in the microenvironment of the tryptophan residue can lead to alterations in its fluorescence intensity or a shift in its emission maximum.

In a typical binding experiment, a solution of this compound is mixed with the molecule or material of interest. After an incubation period to allow for binding to reach equilibrium, the unbound peptide in the supernatant is quantified using a fluorescence spectrometer. nih.gov The amount of bound peptide can then be calculated by subtracting the unbound amount from the total initial amount. For these studies, excitation and emission wavelengths are optimized; for instance, an excitation wavelength (λEx) of 215 nm and an emission wavelength (λEm) of 305 nm have been used. nih.gov

Table 2: Example Parameters for Fluorescence Spectroscopy in this compound Binding Studies

Parameter Value
Excitation Wavelength (λEx) 215 nm
Emission Wavelength (λEm) 305 nm

This data is based on published research methodologies. nih.gov

While mass spectrometry can confirm the molecular weight and amino acid sequence of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into its three-dimensional structure and conformational dynamics in solution. This level of structural detail is crucial for understanding its interaction with its biological target, the angiotensin AT2 receptor.

Advanced NMR experiments are required for the structural elucidation of a peptide of this size. These include:

2D Total Correlation Spectroscopy (TOCSY): This experiment is used to identify the spin systems of the individual amino acid residues in the peptide.

2D Nuclear Overhauser Effect Spectroscopy (NOESY): This is the most important experiment for determining the 3D structure. It detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are close in the primary sequence. The intensity of the NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, allowing for the calculation of interproton distance restraints.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, but more effective for molecules in the intermediate size range where the NOE may be close to zero.

By combining the distance restraints derived from NOESY or ROESY experiments with the known covalent geometry of the peptide, a set of 3D structures that are consistent with the experimental data can be calculated using molecular dynamics and simulated annealing protocols. This provides a detailed picture of the conformational preferences of this compound in solution, which can then be used for molecular modeling of its binding to the AT2 receptor.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique for the quantitative analysis of pharmaceutical compounds. The methodology is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is proportional to the concentration of the substance in a solution, as described by the Beer-Lambert law. For quantitative analysis, a calibration curve is typically generated by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). mdpi.com The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. mdpi.com This technique is valued for its simplicity, cost-effectiveness, and speed. mdpi.com

In research related to Novokinin, a fluorescence spectrometer, which operates on similar principles of light absorption and emission, has been employed to quantify the unbound peptide in supernatants following binding assays. nih.gov Specifically, after incubating a Novokinin conjugate with hydroxyapatite and centrifuging the mixture, the supernatant was analyzed to determine the concentration of the unbound drug. nih.gov The fluorescence was measured at an excitation wavelength (λEx) of 215 nm and an emission wavelength (λEm) of 305 nm. nih.gov The percentage of binding was calculated by comparing the fluorescence intensity of the supernatant to that of a control solution containing Novokinin without hydroxyapatite. nih.gov

Electrophoretic Methods

Capillary Electrophoresis (CE) is a powerful and efficient analytical technique for the separation and quantification of a wide range of molecules, including peptides like this compound. researchgate.netnih.gov The most common mode, Capillary Zone Electrophoresis (CZE), separates compounds based on their different electrophoretic mobilities, which are influenced by the charge-to-mass ratio of the analyte. researchgate.netnih.gov The separation occurs in a narrow fused-silica capillary filled with an electrolyte solution, known as the background electrolyte (BGE). mdpi.comntu.edu.tw When a high voltage is applied across the capillary, ions migrate towards the electrode of opposite charge at different velocities, leading to their separation into distinct zones. nih.gov

CE offers several advantages for peptide analysis, including high separation efficiency, high resolution, minimal sample and reagent consumption, and potential for automation. researchgate.netmdpi.com These features make it a "green" analytical technique with lower costs and reduced analysis times compared to traditional methods like HPLC. researchgate.netmdpi.com For quantification, the area of the peak corresponding to the analyte is measured and compared to a calibration curve generated from standards of known concentrations. researchgate.net While CE has proven to be highly suitable for the analysis of various therapeutic peptides, specific methods for the separation and quantification of this compound have not been detailed in the available scientific literature. researchgate.netresearcher.life

Sample Preparation and Extraction Techniques in Biological Matrices

Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique used to isolate analytes from complex biological matrices, such as plasma. nih.govmdpi.com The method operates on the principle of partitioning a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.comlcms.cz This separation is critical for removing interfering substances like proteins and concentrating the metabolites of interest before analysis by methods such as Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govmdpi.com

In studies involving Novokinin, LLE has been specifically used to isolate arachidonic acid (ArA) metabolites from plasma samples. nih.gov The protocol involves a multi-step process to efficiently extract the target compounds. This technique effectively separates hydrophobic metabolites into the organic layer while leaving hydrophilic components in the aqueous layer, thus reducing matrix effects and improving the sensitivity of subsequent analyses. nih.gov

Table 1: LLE Protocol for ArA Metabolite Isolation in Novokinin Research nih.gov

Step Procedure Purpose
1 An aliquot of 300 µL plasma is mixed with an internal standard and 2 µL of formic acid (FA). Acidification to protonate the analytes, improving their extraction into the organic solvent.
2 The sample is vortex mixed and extracted with 500 µL of ethyl acetate. Ethyl acetate acts as the organic phase to extract the hydrophobic metabolites.
3 The mixture is centrifuged at 15,000 x g for 10 minutes at 4 °C. To separate the aqueous and organic layers cleanly.
4 The supernatant (organic layer) is collected. Collection of the fraction containing the target metabolites.
5 The extraction (steps 2-4) is repeated a second time. To maximize the recovery of the metabolites from the plasma sample.
6 The separated organic phases are combined and dried under nitrogen gas. To remove the organic solvent and concentrate the extracted metabolites.

This table is based on the methodology described in the research by Mohammed et al. (2022). nih.gov

Hydroxyapatite (HA) binding assays are essential in vitro tools used to evaluate the bone-targeting potential of therapeutic compounds. researchgate.net Since hydroxyapatite is the primary inorganic constituent of bone, a compound's affinity for HA microparticles serves as a strong indicator of its potential to accumulate in bone tissue in vivo. researchgate.netnih.gov These assays are crucial in the development of bone-targeted drug delivery systems, such as the Novokinin conjugate designed to enhance the peptide's stability and efficacy for treating bone-related inflammatory disorders like rheumatoid arthritis. nih.govnih.gov

The assay quantifies the binding of a compound to HA by incubating a solution of the compound with HA powder. nih.gov After a period of gentle shaking to allow for binding equilibrium, the mixture is centrifuged to pellet the HA and any bound compound. nih.gov The concentration of the free, unbound compound remaining in the supernatant is then measured. nih.gov The percentage of binding is calculated by comparing the amount of unbound compound to the total amount initially added. nih.gov

Table 2: In Vitro Hydroxyapatite Binding Assay Parameters for Novokinin nih.gov

Parameter Description
Test Compound Novokinin or Novokinin Conjugate (20 µg)
Binding Matrix Hydroxyapatite (HA) powder (5 mg)
Buffer Systems Double-distilled water (ddH₂O), 10 mM PBS (pH 7.4), Acetate buffer (pH 4.0)
Incubation Gentle shaking for 1 hour at room temperature
Separation Centrifugation at 10,000 x g for 5 minutes
Quantification Fluorescence spectrometry of the supernatant (λEx 215 nm, λEm 305 nm) to measure unbound drug

| Control | An equivalent amount of Novokinin or its conjugate in the corresponding buffer without HA |

This table summarizes the experimental conditions for the HA binding assay as reported in the study by Mohammed et al. (2022). nih.gov

Q & A

Q. Table 1: Key Dihedral Angles in Novokinin’s Low-Energy Conformations

Residueφ (deg)ψ (deg)EnvironmentReference
Arg1-60-40Vacuum
Lys4-70-30Aqueous
Trp6184→66-Both

How can researchers resolve contradictions in this compound’s receptor selectivity reported across in vitro and in vivo studies?

Advanced Research Question
Discrepancies arise from differences in receptor expression levels (e.g., AT2 vs. β-adrenergic receptors) and experimental models:

  • In Vitro vs. In Vivo Design :
    • In vitro : Use isolated porcine coronary arteries to measure vasorelaxation via nitric oxide (NO)/cGMP pathways, excluding β-receptor interference .
    • In vivo : Employ diabetic rodent models (e.g., streptozotocin-induced T1DM rats) to assess systemic effects like hypertension and pain sensitivity. Note that intracerebroventricular infusion may bypass peripheral receptor interactions .
  • Contradiction Analysis : Cross-validate using receptor knockout models or competitive binding assays (e.g., radiolabeled angiotensin II) to quantify AT2 affinity .

What are the best practices for synthesizing and purifying this compound to ensure reproducibility?

Basic Research Question

  • Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc chemistry with HBTU/HOBt activation. Critical steps include:
    • Resin Selection : Rink amide resin for C-terminal amidation.
    • Purification : Reverse-phase HPLC (C18 column) with 0.1% TFA/ACN gradient. Purity >95% confirmed by LC-MS .
  • Characterization : Provide HRMS, elemental analysis (C, H, N within ±0.4% of theoretical), and chiral HPLC to confirm absence of D-isomers .

How does this compound’s mechanism of action in diabetic neuropathic pain models differ from its effects on cognitive function?

Advanced Research Question

  • Neuropathic Pain : In T1DM rats, Novokinin exacerbates mechanical allodynia via AT2-mediated upregulation of cortical angiotensin receptors, increasing cortisol and pro-inflammatory cytokines .
  • Cognitive Function : Improves spatial memory in Morris water maze tests by enhancing hippocampal neurogenesis. Use immunohistochemistry (e.g., DCX+ cells) to correlate peptide dosage with synaptic plasticity .
  • Methodological Note : Separate behavioral assays (e.g., von Frey filaments for pain vs. Y-maze for memory) and control for confounding factors like plasma glucose levels .

What statistical frameworks are optimal for analyzing dose-response relationships in this compound’s antihypertensive assays?

Advanced Research Question

  • Nonlinear Regression : Fit sigmoidal curves (e.g., GraphPad Prism) to calculate EC50 values. For example, novokinin’s EC50 in aortic ring assays is ~0.1 µM .
  • Handling Outliers : Use Grubbs’ test to exclude non-physiological responses (e.g., >3 SD from mean).
  • Multiplicity Adjustments : Apply Bonferroni correction when comparing multiple doses (e.g., 0.1–10 µM) .

How can researchers validate the role of hydrogen bonding in stabilizing this compound’s bioactive conformation?

Advanced Research Question

  • Alanine Scanning : Replace hydrogen-bond donors (e.g., Arg1, Lys4) and measure activity loss. A 50% reduction in vasorelaxation indicates critical bonds .
  • Isotope Effects : Substitute amide protons with deuterium and observe shifts in NMR or IR spectra. For example, D2O exchange experiments reveal solvent-protected NH groups in β-turns .
  • Thermodynamic Analysis : Calculate ΔG of folding via urea denaturation assays. Novokinin’s ΔG is ~-5 kcal/mol, driven by CO(Pro2)…NH(Arg1) bonds .

What preclinical reporting standards are essential for this compound studies to meet NIH guidelines?

Basic Research Question

  • Animal Models : Specify strain (e.g., Wistar rats), age (12 weeks), and diabetic induction method (streptozotocin 65 mg/kg) .
  • ARRIVE Compliance : Report group sizes (n ≥ 6), randomization, and blinding protocols .
  • Data Deposition : Upload crystallographic data (e.g., .cif files) to CCDC and validate via checkCIF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.